N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine is an organic compound with a complex structure that includes a cyclopropyl group, a methylsulfonyl group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine typically involves multiple steps. One common method is the nitration of N-cyclopropyl-2-methylsulfonylaniline. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfone derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: N-cyclopropyl-2-methylsulfonyl-6-aminoaniline.
Oxidation: N-cyclopropyl-2-methylsulfonyl-6-nitrobenzenesulfonic acid.
Substitution: Halogenated derivatives such as N-cyclopropyl-2-methylsulfonyl-6-chloronitroaniline.
Scientific Research Applications
N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl and methylsulfonyl groups may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-nitroaniline
- N-cyclohexyl-2-nitroaniline
- N,4-dimethyl-2-nitroaniline
Uniqueness
N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine is unique due to the presence of both the cyclopropyl and methylsulfonyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C10H12N2O4S |
---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-cyclopropyl-2-methylsulfonyl-6-nitroaniline |
InChI |
InChI=1S/C10H12N2O4S/c1-17(15,16)9-4-2-3-8(12(13)14)10(9)11-7-5-6-7/h2-4,7,11H,5-6H2,1H3 |
InChI Key |
RUOVARLJVIGFRS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1NC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.